(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Description
(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C27H24F3N3O2 and its molecular weight is 479.503. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Characterization
- A study demonstrated a one-pot Biginelli synthesis method for creating novel dihydropyrimidinone derivatives containing the morpholine moiety, showcasing a simple and efficient synthetic approach for compounds with similar structures (Bhat et al., 2018).
- Another research focused on the synthesis and characterization of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, emphasizing the significance of structural analysis in understanding the bioactive properties of similar compounds (Lu et al., 2017).
Chemical Reactions and Transformations
- Research on macrocyclic enamines and acylenamines highlighted various acylations and cycloadditions, providing insights into the reactivity and potential applications of cyclic and acylic compounds with functionalities akin to the subject compound (Hünig & Hoch, 1972).
- A study described the highly enantioselective hydrogenation of exocyclic enamides, which could be relevant for the asymmetric synthesis of compounds with similar enamide structures (Zhou, Yang, & Han, 2005).
Potential Biological and Medicinal Applications
- Synthesis, crystal structure, and biological activity investigations of morpholino-indazole derivatives have shown distinct inhibition on the proliferation of cancer cell lines, suggesting potential therapeutic applications for structurally related compounds (Ji et al., 2018).
- Enaminones derived from cyclic β-dicarbonyl precursors, including morpholine, have exhibited potent anticonvulsant activity, indicating the pharmaceutical relevance of compounds incorporating the morpholine group (Edafiogho et al., 1992).
Structural and Functional Diversity
- Investigations into the solvent effect on reactions involving morpholine highlighted the selectivity and reactivity of morpholine-containing compounds, which could influence the synthesis strategies for related chemical entities (SatoKikumasa et al., 1975).
- Research on oxime derivatives including succinimid and morpholin groups emphasized the structural diversity and potential application of these functional groups in designing new chemical entities (Dinçer et al., 2005).
Properties
IUPAC Name |
(Z)-3-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2/c28-27(29,30)23-7-4-8-24(17-23)32-26(34)22(18-31)16-21-10-9-20(15-19-5-2-1-3-6-19)25(21)33-11-13-35-14-12-33/h1-8,15-17H,9-14H2,(H,32,34)/b20-15+,22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSXBGDMIKGBK-OHEWCHTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=C(C#N)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)/C=C(/C#N)\C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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